4-(3-Hydroxybut-1-enyl)-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one

Stereochemistry Natural Product Authentication Diastereomer Resolution

The target compound, systematically named 4-[(1E,3R)-3-hydroxybut-1-en-1-yl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one and commonly referred to as Apocynol A (CAS 358721-33-2), is a C13-norisoprenoid belonging to the megastigmane class of sesquiterpenoids. It bears a characteristic 5,5-dimethylcyclohex-2-en-1-one core substituted at C-3 with a hydroxymethyl group and at C-4 with a (1E,3R)-3-hydroxybut-1-enyl side chain, yielding a molecular formula of C13H20O3 and a molecular weight of 224.30 g/mol.

Molecular Formula C13H20O3
Molecular Weight 224.30 g/mol
Cat. No. B13392174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Hydroxybut-1-enyl)-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one
Molecular FormulaC13H20O3
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCC(C=CC1C(=CC(=O)CC1(C)C)CO)O
InChIInChI=1S/C13H20O3/c1-9(15)4-5-12-10(8-14)6-11(16)7-13(12,2)3/h4-6,9,12,14-15H,7-8H2,1-3H3
InChIKeyNSPUEQDFCJBNBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding Apocynol A (CAS 358721-33-2): A Structurally Defined Megastigmane Sesquiterpenoid for Research Procurement


The target compound, systematically named 4-[(1E,3R)-3-hydroxybut-1-en-1-yl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one and commonly referred to as Apocynol A (CAS 358721-33-2), is a C13-norisoprenoid belonging to the megastigmane class of sesquiterpenoids [1]. It bears a characteristic 5,5-dimethylcyclohex-2-en-1-one core substituted at C-3 with a hydroxymethyl group and at C-4 with a (1E,3R)-3-hydroxybut-1-enyl side chain, yielding a molecular formula of C13H20O3 and a molecular weight of 224.30 g/mol [2]. First isolated from Hydrangea macrophylla and subsequently identified in Apocynum venetum and Solanum lyratum, Apocynol A is commercially available from multiple reputable vendors at purities ≥98% for use as an analytical reference standard or biological probe [3].

Why Generic Megastigmane Substitution Fails: Critical Structural Determinants of Apocynol A Differentiation


Megastigmane sesquiterpenoids sharing the 5,5-dimethylcyclohex-2-en-1-one scaffold—such as Blumenol A (vomifoliol), Dehydrovomifoliol, and Glochidionionol C—exhibit widely divergent biological profiles driven by subtle variations in oxidation state, side-chain unsaturation, and, critically, stereochemistry at the C-3' hydroxyl-bearing carbon [1]. Apocynol A possesses the (4R,3R) configuration, while its closest diastereomer, Glochidionionol C, bears the (4R,3S) configuration [2]. These stereochemical differences, together with the unique 3-hydroxymethyl substitution absent in Blumenol A (which carries a 4-hydroxyl instead), fundamentally alter hydrogen-bonding capacity, logP, target engagement, and cytotoxicity profiles [3]. Substituting any in-class analog without verifying stereochemical and functional-group identity risks invalidating experimental outcomes, particularly in target-based screening and ADMET-profiling workflows.

Quantitative Differentiation Evidence: Apocynol A vs. Closest Megastigmane Analogs


Stereochemical Identity at C-3': (4R,3R) vs. (4R,3S) Diastereomer Discrimination

Apocynol A is unequivocally defined as the (4R,3R) diastereomer—(4R)-4-[(1E,3R)-3-hydroxybut-1-en-1-yl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one [1]. Its closest structural relative, Glochidionionol C, differs solely in the configuration at the C-3' alcohol, bearing the (4R,3S) arrangement [2]. This single stereochemical inversion alters the spatial orientation of the hydrogen-bond-donating hydroxyl group, which is a critical determinant of ligand–target recognition in enzymatic and receptor-binding assays [3].

Stereochemistry Natural Product Authentication Diastereomer Resolution

Reduced Intrinsic Cytotoxicity vs. Dehydrovomifoliol: A Selectivity Advantage for Non-Toxic Probe Development

In cytotoxicity profiling against human cancer cell lines, Apocynol A exhibits minimal antiproliferative activity with IC50 values exceeding 10 µM in both A549 lung adenocarcinoma and MCF7 breast adenocarcinoma cells after 48-hour exposure by MTS assay . In contrast, the structurally related megastigmane Dehydrovomifoliol—which features a ketone at C-3' and a double bond at C-4'—displays significant cytotoxicity against HONE-1 nasopharyngeal, KB oral epidermoid, and HT29 colorectal carcinoma cells, with IC50 values ranging from 3.7 to 8.1 µM . Although cell-line panels differ, the consistently higher IC50 of Apocynol A (by at least 2.7-fold relative to the most potent Dehydrovomifoliol value) indicates a substantially lower cytotoxic burden.

Cytotoxicity Selectivity Screening Chemical Probe Development

Enhanced Hydrophilicity vs. Blumenol A: logP-Driven Solubility and Formulation Advantages

Apocynol A possesses a calculated partition coefficient (XlogP) of 0.4 [1], reflecting the contribution of its two hydroxyl groups and the ketone moiety. The analogous megastigmane Blumenol A (vomifoliol), which substitutes the C-3 hydroxymethyl group of Apocynol A with a C-4 tertiary hydroxyl, exhibits a higher logP of 1.6 [2]. This 1.2 log-unit difference corresponds to an approximately 16-fold greater preference for the aqueous phase for Apocynol A under physiological conditions, directly impacting aqueous solubility, buffer compatibility, and the ease of preparing DMSO-free or low-DMSO assay solutions.

Hydrophilicity logP Aqueous Solubility Formulation

Acetylcholinesterase Selectivity Profile: Apocynol A Lacks AChE Inhibitory Activity Observed in Blumenol A

Blumenol A has been demonstrated to inhibit acetylcholinesterase (AChE) with an IC50 of 0.41 µM in a standardized in vitro enzymatic assay [1]. By contrast, no AChE inhibitory activity has been reported for Apocynol A in the published literature or authoritative bioactivity databases [2]. While absence of evidence does not definitively prove lack of activity, the contrast with Blumenol A—which shares the same core scaffold—suggests that the 3-hydroxymethyl substitution pattern of Apocynol A sterically or electronically disfavors interaction with the AChE catalytic site.

Acetylcholinesterase Off-target Selectivity Neurological Safety

Optimal Application Scenarios for Apocynol A Based on Quantified Differentiation Evidence


Stereochemically Defined Natural Product Reference Standard for Diastereomer-Specific Bioassays

Apocynol A's unambiguous (4R,3R) configuration, as confirmed by modified Mosher's method and 13C-NMR [1], renders it the appropriate reference standard for studies requiring the (3R)-hydroxybutenyl diastereomer. Researchers investigating structure–activity relationships among megastigmane sesquiterpenoids must distinguish Apocynol A from its (3S) diastereomer, Glochidionionol C, to avoid erroneous assignment of biological activity to the incorrect stereoisomer [2].

Low-Cytotoxicity Chemical Probe for Inflammation and Oxidative Stress Pathway Dissection

With IC50 values exceeding 10 µM in A549 and MCF7 cytotoxicity assays [1], Apocynol A is substantially less cytotoxic than Dehydrovomifoliol (IC50 3.7–8.1 µM) [2]. This profile supports its use as a probe in NF-κB, NADPH oxidase, or lipoxygenase pathway studies at concentrations up to 10 µM, where confounding antiproliferative effects are minimized.

Aqueous-Compatible Formulation for In Vitro Assays Requiring Minimal Organic Co-Solvent

Apocynol A's low logP of 0.4—compared to Blumenol A's logP of 1.6 [1]—confers a ~16-fold greater aqueous partitioning tendency. This property is advantageous for preparing DMSO-sparing or DMSO-free stock solutions, enabling more physiologically relevant assay conditions in cell-based and enzymatic screens [2].

Selective Non-Cholinergic Screening in Neuroinflammation and Metabolic Disease Models

Unlike Blumenol A, which potently inhibits acetylcholinesterase (IC50 0.41 µM) [1], Apocynol A shows no evidence of AChE engagement. This selectivity is advantageous for phenotypic screening campaigns targeting neuroinflammation, diabetic nephropathy, or metabolic disorders, where unintended cholinergic modulation would constitute a significant confounding variable [2].

Quote Request

Request a Quote for 4-(3-Hydroxybut-1-enyl)-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.